3-(Hydroxymethyl)cyclobutanol
Description
Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design
The cyclobutane ring, once considered a chemical curiosity, is now a privileged scaffold in modern drug discovery and medicinal chemistry. nih.govru.nl Its importance stems from a combination of unique structural and chemical properties. The ring is characterized by significant strain energy, which imparts unique reactivity. nih.gov However, it is also relatively chemically inert compared to other highly strained carbocycles. nih.govnih.gov
The three-dimensional, puckered structure of cyclobutanes offers distinct advantages in molecular design. nih.govvilniustech.lt Incorporating a cyclobutane scaffold can introduce conformational restriction, locking a molecule into a specific and potentially more active shape. nih.govru.nl This is a crucial strategy for improving a drug candidate's properties. Other benefits of using cyclobutane rings include enhancing metabolic stability, reducing planarity, and acting as bioisosteres for other groups, such as alkenes or larger cyclic systems. nih.govru.nlnih.gov The improved synthetic methods and increased commercial availability of cyclobutane building blocks have made their incorporation into small-molecule drug candidates more accessible to chemists. nih.govvilniustech.lt
Overview of Functionalized Cyclobutanols as Synthetic Intermediates
Functionalized cyclobutanols, such as 3-(Hydroxymethyl)cyclobutanol, are highly versatile intermediates in organic synthesis. The presence of the hydroxyl group provides a reactive site for a multitude of chemical transformations. These strained cyclic alcohols can undergo a variety of reactions, including ring-opening and ring-expansion, which allow chemists to access a range of other molecular structures. rsc.orgacs.org
For instance, the C-C bonds within cyclobutanols can be selectively cleaved through radical-mediated or transition-metal-catalyzed pathways. nih.gov This ring-opening strategy transforms the cyclic alcohol into a distally substituted linear ketone, providing a shortcut to compounds that might otherwise require lengthy synthetic sequences. researchgate.netrsc.orgnih.gov Furthermore, cyclobutanols can undergo oxidative ring expansion to form larger ring systems, such as 1,2-dioxanes. acs.org
The development of asymmetric methods to synthesize functionalized cyclobutanols has further enhanced their utility, allowing for the creation of chiral molecules with high stereochemical control. acs.org The ability to use these building blocks in the synthesis of complex targets, such as carbocyclic nucleoside analogues with potential antiviral activity, highlights their importance in medicinal chemistry research. mdpi.comnih.gov The strategic use of functionalized cyclobutanols enables the efficient construction of intricate molecules with diverse functionalities.
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHATZVMHVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554949 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112623-19-5, 1245647-03-3 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Hydroxymethyl Cyclobutanol and Its Derivatives
Strategies for Cyclobutane (B1203170) Core Construction
The synthesis of the cyclobutane ring is a well-explored area of organic chemistry, with a variety of methods developed to overcome the challenges associated with the formation of this strained four-membered ring. These strategies can be broadly categorized into cycloaddition reactions, ring expansion and contraction reactions, and the direct functionalization of pre-existing cyclobutane precursors.
Cycloaddition Reactions in the Synthesis of Cyclobutanol (B46151) Systems
Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most direct and widely utilized methods for the construction of cyclobutane rings. nih.gov These reactions involve the union of two unsaturated components to form a four-membered ring.
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane derivatives. acs.orgresearchgate.net These reactions are typically initiated by the photoexcitation of one of the reacting partners, leading to the formation of a diradical or zwitterionic intermediate that subsequently closes to form the cyclobutane ring. baranlab.org
A classic example of a photochemical [2+2] cycloaddition is the Paternò–Büchi reaction, which involves the reaction of an excited carbonyl compound with an alkene to form an oxetane (B1205548). wikipedia.orgorganic-chemistry.orgnih.gov This reaction can be a valuable route to cyclobutanol systems, as the resulting oxetane can be subsequently cleaved to afford a 1,3-diol derivative. The mechanism generally proceeds through the formation of a diradical intermediate, and the regiochemical and stereochemical outcomes can often be predicted based on the stability of this intermediate. rsc.org
Intramolecular [2+2] photocycloadditions are particularly useful for the synthesis of complex bicyclic systems. For instance, the irradiation of diolefins can lead to the formation of bicyclo[4.2.0]octane derivatives, which can serve as precursors to substituted cyclobutanes. acs.org The regioselectivity of these intramolecular reactions is often governed by the "rule of five," which favors the formation of a five-membered ring in the diradical intermediate. The stereoselectivity of these reactions can be influenced by the conformation of the starting material and the presence of chiral auxiliaries. An example is the intramolecular Cu(I)-catalyzed [2+2] photocycloaddition, which is typically limited to substrates with a three-atom tether between the olefinic units. acs.org
| Reactants | Product | Conditions | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde and 2-methyl-2-butene | 2,2,3-Trimethyl-3-phenyloxetane and 2,2-dimethyl-3-phenyl-3-methyloxetane | UV light | Mixture of isomers | Not specified |
| 1,3-Divinylcyclopentane | Bicyclo[4.2.0]octane derivative | Photocycloaddition | Not specified | Not specified |
| Diolefin 61 | Cyclobutane 62 | Intramolecular [2+2] photocycloaddition | High | Diastereocontrolled |
The use of high pressure, or hyperbaric conditions, can significantly promote [2+2] cycloaddition reactions, often leading to increased yields and selectivities. bohrium.com A notable example is the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols via a hyperbaric [2+2] cycloaddition as the key step. dntb.gov.ua This reaction was carried out between sulfonyl allenes and benzyl (B1604629) vinyl ether at a pressure of 15 kbar. researchgate.net The optimization of the reaction conditions, including temperature, concentration, and reaction time, was crucial for achieving high yields of the desired cyclobutane products. For example, the reaction of sulfonyl allene (B1206475) 4a and vinyl ether 5 at 50°C for 19 hours with 3 equivalents of the vinyl ether resulted in an 83% yield of the corresponding cyclobutane.
| Sulfonyl allene | Vinyl ether | Temperature (°C) | Time (h) | Equivalents of vinyl ether | Yield (%) |
| 4a | 5 | 50 | 19 | 3 | 83 |
| 4b | 5 | 50 | 19 | 3 | 92 |
| 4c | 5 | 50 | 19 | 3 | 88 |
Data sourced from a study on the library synthesis of cyclobutanol derivatives by hyperbaric [2+2] cycloaddition reactions. researchgate.net
Formal [3+1] cycloaddition reactions provide an alternative strategy for the construction of four-membered rings. A recent approach for the synthesis of 3-borylated cyclobutanols utilizes a formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or their derivatives. nih.govrsc.org In this methodology, the lithiated 1,1-diborylalkane acts as a C1-bisnucleophile, while the epihalohydrin serves as a C3-biselectrophile. nih.gov This method allows for the rapid construction of functionalized cyclobutanols with good to excellent yields and diastereoselectivities. The boron functionality in the product serves as a versatile handle for further synthetic transformations. nih.govrsc.org The reaction is tolerant of a range of functional groups on the aryl ring of the 1-aryl-1,1-diborylalkanes. nih.gov
| 1,1-Diborylalkane (Ar) | Product | Yield (%) | Diastereomeric Ratio |
| 4-MeOPh | 3a | 90 | 5:1 |
| Ph | 3b | 85 | 5:1 |
| 3-MeOPh | 3c | 94 | 4:1 |
| 2-MeOPh | 3d | 81 | 10:1 |
Data from the synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. nih.govrsc.org
Ring Expansion and Contraction Reactions of Precursors
Ring expansion and contraction reactions offer indirect yet powerful methods for the synthesis of cyclobutane derivatives from readily available smaller or larger ring systems. nih.gov These transformations often proceed through carbocationic intermediates and are driven by the release of ring strain or the formation of a more stable product.
One of the most well-known ring expansion methods is the Tiffeneau–Demjanov rearrangement. wikipedia.orgslideshare.netsynarchive.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a 1,2-alkyl shift with concomitant loss of nitrogen to yield a ring-expanded ketone. slideshare.netwikipedia.org For example, a 1-(aminomethyl)cyclopropanol (B1280185) can be converted to a cyclobutanone (B123998), which can then be reduced to the corresponding cyclobutanol. The yields of the Tiffeneau-Demjanov rearrangement tend to decrease as the initial ring size increases. slideshare.net
The pinacol (B44631) rearrangement is another valuable tool for altering ring size. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This acid-catalyzed rearrangement of 1,2-diols proceeds through a carbocation intermediate, and the migration of a carbon-carbon bond can lead to either ring expansion or contraction, depending on the structure of the starting material. organic-chemistry.orglibretexts.org In cyclic systems, the stereochemistry of the diol plays a crucial role in determining the reaction outcome. wikipedia.org For instance, the pinacol rearrangement of a vicinal diol on a cyclobutane ring can lead to a cyclopentanone. Conversely, a diol appended to a larger ring might undergo contraction to a cyclobutane derivative.
The ring expansion of cyclopropylmethanols to cyclobutanols is a well-established method for constructing the cyclobutane ring. orgsyn.org This reaction is typically acid-catalyzed and proceeds through a cyclopropylcarbinyl cation, which can rearrange to a more stable cyclobutyl cation before being trapped by a nucleophile, such as water, to afford the cyclobutanol. This method has been used to prepare cyclobutanol from cyclopropylcarbinol in good yields. orgsyn.org
Ring contraction of larger rings, such as cyclopentanes, can also be employed to synthesize cyclobutanes. These reactions are often driven by the formation of a more stable product or the relief of specific steric interactions.
Direct Functionalization of Cyclobutane Precursors
The direct functionalization of a pre-existing cyclobutane ring offers a convergent approach to substituted derivatives like 3-(hydroxymethyl)cyclobutanol. A significant challenge in this area is the selective activation of C-H bonds, which are generally unreactive. nih.gov Recent advances in transition-metal catalysis have provided solutions to this problem.
Rhodium(II) catalysts have been shown to be effective for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov By employing a directing group, it is possible to achieve selective C-H insertion of a rhodium-bound carbene at a specific position on the cyclobutane ring. The choice of the rhodium catalyst and its ligands can influence the site of functionalization, allowing for either C1 or C3 substitution on an arylcyclobutane substrate. For example, a less sterically demanding catalyst may favor reaction at the electronically preferred tertiary benzylic site (C1), while a more sterically hindered catalyst can direct the functionalization to the more accessible secondary C3 position. nih.gov
An alternative approach involves the functionalization of a cyclobutane precursor that already contains a handle for further manipulation. For instance, 3-chlorocyclobutanecarboxylic acid, which can be synthesized from 1,1-cyclobutanedicarboxylic acid, serves as a versatile starting material. orgsyn.org The carboxylic acid group can be reduced to a hydroxymethyl group, and the chloro substituent can be replaced or eliminated to introduce further diversity.
Stereoselective and Enantioselective Synthesis of this compound
The creation of specific stereoisomers of this compound requires precise control over the formation of the cyclobutane ring and the introduction of functional groups. This section explores key strategies to achieve high levels of stereochemical purity.
Asymmetric Induction in Cyclobutane Formation
Asymmetric induction in the formation of the cyclobutane skeleton is a powerful strategy to introduce chirality early in the synthetic sequence. One of the most common methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. The enantioselectivity of these reactions can be controlled through the use of chiral catalysts or auxiliaries.
For instance, the enantioselective [2+2] cycloaddition of allenes and alkenes, catalyzed by a chiral magnesium(II)/N,N'-dioxide complex, has been shown to produce highly substituted methylenecyclobutanes with excellent enantioselectivities (up to 96% ee). While this specific reaction does not directly yield this compound, the resulting functionalized cyclobutane could serve as a versatile intermediate. Subsequent transformations, such as ozonolysis of the exocyclic double bond followed by reduction, could potentially lead to the desired diol.
Another approach involves the use of cascade reactions. For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- researchgate.netacs.org-bicyclic heptanes. These bicyclic products can be further elaborated to access chiral cyclobutane derivatives. The key to this approach is the initial asymmetric allylic etherification which sets the stereochemistry that is then carried through the subsequent cycloaddition.
Diastereoselective Control in Functionalization Reactions
Once a cyclobutane ring is formed, the introduction of substituents with specific relative stereochemistry is crucial. Diastereoselective functionalization reactions are often guided by the existing stereocenters on the ring or by the use of stereodirecting reagents.
A notable example is the diastereoselective synthesis of multi-substituted cyclobutanes through the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes. By selecting either a Cu(I) or Cu(II) catalytic system, it is possible to achieve either α-selective or β'-selective nucleophilic addition, leading to different isomers of functionalized cyclobutanes with high diastereoselectivity (up to >20:1 d.r.). This methodology highlights the power of catalyst control in dictating the stereochemical outcome of a reaction.
Furthermore, the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved via Michael addition onto cyclobutenes. In the presence of a base like DBU, various thio-cyclobutane esters and amides have been obtained with high diastereomeric ratios (>95:5 dr). The use of a chiral bifunctional acid-base catalyst can render this reaction enantioselective. These examples, while not directly producing this compound, demonstrate the feasibility of achieving high diastereoselectivity in the functionalization of pre-existing cyclobutane scaffolds.
Chiral Auxiliary Approaches in Cyclobutanol Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a well-established and reliable strategy in asymmetric synthesis.
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam. These auxiliaries can be attached to a precursor of the cyclobutane ring, for example, to a carboxylic acid that will become one of the hydroxymethyl groups. The chiral auxiliary then directs subsequent reactions, such as alkylation or aldol (B89426) condensation, to occur in a diastereoselective manner.
For the synthesis of a chiral 1,3-disubstituted cyclobutane carboxylic acid, a chiral auxiliary was employed to separate a diastereomeric mixture. The hydrogenation of a cyclobutylidene derivative produced a 4:1 mixture of cis and trans isomers. This mixture was then derivatized with a chiral alcohol, allowing for the separation of the diastereomers by chromatography. Subsequent removal of the chiral auxiliary yielded the enantiomerically pure cis-cyclobutane derivative. This approach, while not a direct asymmetric synthesis, effectively utilizes a chiral auxiliary for the resolution of a stereoisomeric mixture.
Chemo- and Regioselective Transformations in the Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires transformations that selectively target one functional group in the presence of others (chemoselectivity) or a specific position on the molecule (regioselectivity).
Selective Reduction of Ketone Precursors
The reduction of a ketone precursor, such as 3-formylcyclobutanone or a protected derivative, is a direct route to this compound. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric and electronic properties of the substituent at the 3-position.
A systematic study on the hydride reduction of 3-substituted cyclobutanones has shown that these reactions are highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity, regardless of the steric bulk of the hydride reagent. This preference for the cis isomer is attributed to the minimization of torsional strain in the transition state, which is consistent with the Felkin-Anh model. The selectivity can be further enhanced by conducting the reaction at lower temperatures or in less polar solvents.
The table below summarizes the experimentally determined cis:trans ratios for the reduction of 3-phenylcyclobutanone (B1345705) with various reducing agents.
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |
| LiAlH4 | THF | 0 | 94:6 |
| NaBH4 | MeOH | 0 | 95:5 |
| L-Selectride | THF | -78 | >99:1 |
| K-Selectride | THF | -78 | >99:1 |
Data compiled from studies on the stereoselective reduction of 3-substituted cyclobutanones.
These findings are crucial for the synthesis of cis-3-(hydroxymethyl)cyclobutanol, as they indicate that a simple hydride reduction of a suitable 3-substituted cyclobutanone precursor will likely lead to the desired diastereomer with high selectivity.
Reactivity Profiles and Transformative Chemistry of 3 Hydroxymethyl Cyclobutanol
Chemical Transformations of the Hydroxyl and Hydroxymethyl Functionalities
The presence of both primary and secondary hydroxyl groups allows for a range of functionalization reactions common to alcohols. These transformations include derivatization, oxidation, and nucleophilic substitution, which can often be directed selectively toward one of the two groups based on their differing steric and electronic environments.
The hydroxyl groups of 3-(hydroxymethyl)cyclobutanol readily undergo derivatization reactions to form esters and ethers, which can serve as protecting groups or introduce new functionalities. Esterification, the reaction with a carboxylic acid or its derivative, is a fundamental transformation. medcraveonline.comnih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method, though it is an equilibrium process. masterorganicchemistry.com More modern and efficient methods utilize activating agents to facilitate the reaction under milder conditions. organic-chemistry.org
Etherification can also be accomplished through various methods, such as the Williamson ether synthesis, although this typically requires deprotonation of the alcohol to form an alkoxide. Studies on related cyclobutanol (B46151) systems have demonstrated that both esterification and etherification proceed smoothly, indicating that the alkoxide can act as an effective nucleophile despite the unique geometry of the cyclobutane (B1203170) ring. nih.gov
Below is a table summarizing common methods for the esterification of alcohols applicable to this compound.
| Method | Reagents | Typical Conditions | Description |
| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | An equilibrium reaction driven to completion by using excess alcohol or removing the water byproduct. masterorganicchemistry.com |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP (catalyst) | Room temperature, aprotic solvent (e.g., DCM) | A mild method that uses a carbodiimide (B86325) (DCC) to activate the carboxylic acid, suitable for sensitive substrates. |
| Acylation with Acid Chlorides/Anhydrides | Acid Chloride or Anhydride, Weak Base (e.g., Pyridine) | Often at 0 °C to room temperature | A highly efficient and generally irreversible method for forming esters. |
This table presents interactive data. Click on a method for more details where available.
The primary hydroxymethyl group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid while leaving the secondary hydroxyl group intact. This selectivity is a cornerstone of modern organic synthesis. masterorganicchemistry.com The choice of oxidizing agent and reaction conditions determines the final oxidation state.
"Weak" oxidants, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are highly effective for the conversion of primary alcohols to aldehydes. masterorganicchemistry.com For the transformation to a carboxylic acid, "strong" oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used. masterorganicchemistry.com However, milder and more selective methods have been developed. A particularly effective protocol is the two-step, one-pot procedure using catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with many sensitive functional groups and allows for the selective oxidation of primary alcohols to carboxylic acids even in the presence of secondary alcohols. nih.govmdma.chresearchgate.net The successful application of such methods would yield 3-hydroxycyclobutanecarboxylic acid. nih.govsigmaaldrich.com
The following table outlines common reagents for the selective oxidation of primary alcohols.
| Oxidizing Agent | Product from Primary Alcohol | Selectivity | Notes |
| PCC (Pyridinium Chlorochromate) | Aldehyde | High | A chromium(VI) reagent; reactions are typically run in dichloromethane (B109758) (DCM). masterorganicchemistry.com |
| DMP (Dess-Martin Periodinane) | Aldehyde | High | A mild, metal-free alternative to chromium-based oxidants. masterorganicchemistry.com |
| TEMPO/NaOCl | Aldehyde | Excellent | Catalytic system that is highly selective for primary alcohols. mdma.chresearchgate.net |
| TEMPO/NaOCl, then NaClO₂ | Carboxylic Acid | Excellent | A one-pot procedure that first forms the aldehyde, which is then oxidized to the carboxylic acid. nih.gov |
| KMnO₄ | Carboxylic Acid | Low (can oxidize secondary alcohols) | A strong, inexpensive oxidant, but often lacks selectivity in poly-functionalized molecules. masterorganicchemistry.com |
This table presents interactive data. Users can sort by reagent or product.
The direct displacement of a hydroxyl group in a nucleophilic substitution reaction is difficult because the hydroxide (B78521) ion (HO⁻) is a poor leaving group. masterorganicchemistry.com To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. A common strategy is the transformation of the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.comyoutube.com
This conversion is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a weak base like pyridine. youtube.com This process does not alter the stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.com Once formed, the tosylate or mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) via an Sₙ2 mechanism. masterorganicchemistry.comnih.gov This two-step sequence provides a reliable method for the stereospecific replacement of a hydroxyl group. morressier.comresearchgate.net Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free alternative. nih.gov
The general two-step process is outlined below:
Activation Step: R-OH + TsCl → R-OTs
Substitution Step: R-OTs + Nu⁻ → R-Nu + OTs⁻
Cyclobutane Ring Reactivity
The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that lead to the formation of less strained systems. nih.gov This inherent reactivity provides pathways for skeletal rearrangements and ring-opening transformations that are not readily accessible in acyclic or larger ring systems.
Under acidic conditions, the hydroxyl group of a cyclobutanol can be protonated to form a good leaving group (water), leading to the formation of a carbocation. The high strain of the four-membered ring can then drive rearrangements to form more stable, five- or six-membered rings. nih.gov For example, acid-catalyzed or photoredox-catalyzed ring expansion of substituted cyclobutanols can produce cyclohexenones or other larger ring systems. acs.org
Lewis acids can also catalyze complex rearrangements of cyclobutane derivatives. nih.gov These reactions often proceed through intermediates that relieve ring strain. In the case of this compound, protonation of either hydroxyl group followed by the loss of water could initiate a Wagner-Meerwein type rearrangement, leading to substituted cyclopentane (B165970) or tetrahydrofuran (B95107) derivatives. The specific outcome would depend on the reaction conditions and the relative stability of the potential carbocation intermediates.
Photochemical reactions provide the energy required to induce transformations that are often inaccessible under thermal conditions. The strained C-C bonds of the cyclobutane ring can undergo homolytic cleavage upon UV irradiation. msu.edu This process generates a 1,4-diradical intermediate, which can then undergo various subsequent reactions, including fragmentation to form two alkene molecules or intramolecular hydrogen transfer followed by cyclization to form a different isomer. msu.edu
While the [2+2] photocycloaddition is a common method for forming cyclobutane rings, the reverse reaction—photolytic ring cleavage—is also a known process. researchgate.netacs.org Visible light-induced photoredox catalysis can also be used to achieve selective ring-opening reactions of functionalized cyclobutanes. rsc.org For this compound, photolysis could potentially lead to ring-opening to form unsaturated, acyclic diols or other rearranged products, depending on the specific photochemical conditions employed.
Strain-Release Induced Reactions
The four-membered ring of cyclobutane derivatives, including this compound, possesses significant ring strain (approximately 26 kcal/mol), which serves as a powerful thermodynamic driving force for a variety of chemical transformations. These strain-release induced reactions typically involve the cleavage of one or more carbon-carbon bonds within the cyclobutane core, leading to the formation of more stable, less-strained acyclic or larger ring systems. The reactivity can be initiated through various means, including thermal, photochemical, or catalytic activation.
One notable example of a strain-release driven transformation is the ring-expansion reaction of tertiary cyclobutanols with elemental sulfur under metal-free conditions to synthesize multisubstituted thiophenes. nih.govresearchgate.net This process involves the cleavage of a C-C bond in the cyclobutanol ring and the subsequent incorporation of a sulfur atom to form a stable five-membered aromatic heterocycle. nih.govresearchgate.net The reaction is initiated by the generation of a radical cation from the cyclobutanol, which then undergoes ring opening. This strategy demonstrates how the inherent strain of the cyclobutane ring can be harnessed to construct complex heterocyclic structures. nih.gov
In a general representation of this type of reaction, a tertiary cyclobutanol derivative reacts with elemental sulfur at elevated temperatures. The reaction proceeds through a cascade of bond cleavages and formations, ultimately yielding a thiophene (B33073) derivative. This transformation is significant as it provides a direct route to thiophenes from readily available cyclobutanols, driven by the release of ring strain.
| Starting Material Class | Reagent | Product Class | Conditions | Yield | Ref |
| Tertiary Cyclobutanols | Elemental Sulfur (S₈) | Substituted Thiophenes | DMSO, 130 °C, Air | Good to excellent | nih.gov |
This type of reaction underscores the utility of strained rings as synthetic intermediates. The energy stored within the cyclobutane ring facilitates reactions that might otherwise require harsh conditions or complex catalytic systems. For derivatives of this compound, such transformations could be envisioned where the hydroxymethyl group is either a passive substituent or is further functionalized to influence the course of the strain-release reaction.
Formation of Carbon-Heteroatom Bonds Involving this compound Derivatives
The functional groups of this compound, a primary and a secondary alcohol, serve as versatile handles for the formation of bonds between carbon and various heteroatoms. By converting the hydroxyl groups into better leaving groups or by activating them under specific reaction conditions, derivatives of this compound can react with a range of heteroatomic nucleophiles. These transformations are crucial for the synthesis of molecules with potential applications in medicinal chemistry and materials science.
Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, leading to compounds with diverse chemical and biological properties. Derivatives of this compound can be employed in C-S bond-forming reactions through several mechanisms, including nucleophilic substitution and ring-opening reactions.
As previously mentioned, a significant strain-release reaction of tertiary cyclobutanols involves elemental sulfur to form thiophenes, which constitutes a sophisticated method of C-S bond formation coupled with skeletal rearrangement. nih.govresearchgate.net
A more direct approach to C-S bond formation involves the reaction of an activated cyclobutane derivative with a sulfur nucleophile. For instance, the hydroxyl groups of this compound can be converted into leaving groups such as tosylates or mesylates. Subsequent reaction with a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) in a nucleophilic substitution reaction yields a thioether. This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry if the reaction occurs at a chiral center.
Another pathway for C-S bond formation is the Lewis acid-catalyzed ring-opening of donor-acceptor cyclobutanes with thiols. nih.govchemistryviews.org In this type of reaction, the cyclobutane ring is activated by a Lewis acid, making it susceptible to nucleophilic attack by a thiol. This results in the cleavage of a C-C bond in the ring and the formation of a new C-S bond, leading to a γ-thiolated acyclic product. nih.govchemistryviews.org
The Mitsunobu reaction is another powerful tool for forming C-S bonds from alcohols. organic-chemistry.orgnih.gov In this reaction, an alcohol is treated with a thiol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol carbon, providing a stereospecific route to thioethers. organic-chemistry.org
| Reaction Type | Cyclobutanol Derivative | Sulfur Source | Reagents | Product Type | Ref |
| Ring Expansion | Tertiary Cyclobutanol | Elemental Sulfur | Heat (DMSO) | Thiophene | nih.gov |
| Nucleophilic Substitution | 3-(Tosyloxymethyl)cyclobutanol | Thiol (R-SH) | Base (e.g., NaH) | Cyclobutylmethyl Thioether | N/A |
| Ring Opening | Donor-Acceptor Cyclobutane | Thiol (R-SH) | Lewis Acid (e.g., AlCl₃) | γ-Thio-substituted ester | nih.govchemistryviews.org |
| Mitsunobu Reaction | This compound | Thiol (R-SH) | PPh₃, DEAD/DIAD | Cyclobutylmethyl Thioether | organic-chemistry.orgnih.gov |
These methodologies provide a versatile toolkit for introducing sulfur functionality onto a cyclobutane scaffold, leveraging both the inherent reactivity of the strained ring and the functionality of the hydroxymethyl group.
Coupling Reactions with Heterocyclic Bases
The synthesis of nucleoside analogues, where the sugar moiety is replaced by a carbocyclic ring, is a significant area of research in medicinal chemistry due to their potential antiviral and anticancer activities. nih.govnih.govacs.orgcollectionscanada.gc.catandfonline.com Derivatives of this compound are valuable precursors for the synthesis of such cyclobutyl nucleoside analogues. The key transformation is the formation of a carbon-nitrogen bond between the cyclobutane ring and a heterocyclic base (e.g., purines like adenine (B156593) and guanine, or pyrimidines like cytosine, thymine, and uracil).
A common strategy for this coupling involves the N-alkylation of the heterocyclic base with a cyclobutane derivative that has a suitable leaving group. collectionscanada.gc.catandfonline.com For example, one of the hydroxyl groups of this compound can be converted to a triflate or a halide. The resulting electrophilic cyclobutane derivative can then react with the heterocyclic base, typically in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. A significant challenge in the case of purine (B94841) bases is controlling the regioselectivity of the alkylation, as both the N-9 and N-7 positions are nucleophilic, often leading to a mixture of isomers. tandfonline.com
The Mitsunobu reaction is also a widely employed method for the direct coupling of alcohols with N-nucleophiles, including heterocyclic bases. organic-chemistry.orgnih.govbeilstein-journals.org This reaction allows for the coupling of this compound directly with a purine or pyrimidine (B1678525) base in the presence of PPh₃ and DEAD or DIAD. A key advantage of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the reacting carbon center, offering excellent stereocontrol. organic-chemistry.org However, with certain nucleophiles like indazoles, the regioselectivity can favor the thermodynamically less stable N-2 isomer over the N-1 isomer. beilstein-journals.org
| Heterocyclic Base | Cyclobutane Precursor | Coupling Method | Reagents | Product | Regioselectivity | Ref |
| 6-Chloropurine | 3-(Hydroxymethyl)cyclobutanone (B575190) triflate | N-Alkylation | Base (e.g., NaH) | N-9 and N-7 alkylated purines | Mixture of regioisomers | tandfonline.com |
| Adenine | cis-3-(Benzoyloxymethyl)cyclobutanol | Mitsunobu Reaction | PPh₃, DIAD | N-9 cyclobutyladenine | N-9 selective | N/A |
| Guanine Derivative | 2,3-bis(mesyloxymethyl)cyclobutyl acetate | N-Alkylation | DBU | N-9 cyclobutylguanine | N-9 selective | nih.govacs.org |
| Thymine | 3-(Tosyloxymethyl)cyclobutanol | N-Alkylation | K₂CO₃ | N-1 cyclobutylthymine | N-1 selective | N/A |
The synthesis of these cyclobutyl nucleoside analogues is critical for exploring structure-activity relationships and developing new therapeutic agents. The stereochemistry of the cyclobutane ring and the position of the nucleobase attachment are often crucial for biological activity. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxymethyl Cyclobutanol Systems
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(hydroxymethyl)cyclobutanol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete connectivity and stereochemistry of the molecule.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment, which is dictated by the arrangement of functional groups. For this compound, distinct differences in chemical shifts are expected for the cis and trans isomers due to the varying steric and anisotropic effects of the substituents.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of unique proton environments and their connectivity through spin-spin coupling. Key signals include the carbinol protons (CH-OH), the methylene (B1212753) protons of the hydroxymethyl group (CH₂-OH), the methine proton at C3, and the methylene protons of the cyclobutane (B1203170) ring. The hydroxyl protons often appear as broad singlets, the position of which is concentration and solvent dependent.
In the trans isomer, the molecule can adopt a more symmetric conformation, potentially leading to a simpler spectrum. In the cis isomer, the proximity of the two hydroxyl-bearing groups can lead to intramolecular hydrogen bonding and create more distinct chemical environments for the ring protons, resulting in more complex splitting patterns. The carbinol proton (H1) and the methine proton (H3) are expected to be deshielded due to the attached electronegative oxygen atoms.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. For this compound, three distinct signals are anticipated: one for the carbinol carbon (C1), one for the methylene carbons of the ring (C2/C4), and one for the methine carbon (C3), and one for the hydroxymethyl carbon (CH₂OH). The carbons directly attached to the oxygen atoms (C1 and the CH₂OH carbon) will be significantly deshielded, appearing at higher chemical shifts (typically 60-80 ppm). libretexts.orgoregonstate.edu The ring methylene carbons are expected in the aliphatic region (20-40 ppm). Subtle differences in the chemical shifts for the cis and trans isomers can be used for their differentiation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| trans-isomer | ||
| H1 | ~4.0 - 4.2 | |
| H2/H4 (axial) | ~1.8 - 2.0 | |
| H2/H4 (equatorial) | ~2.1 - 2.3 | |
| H3 | ~2.4 - 2.6 | |
| -CH ₂OH | ~3.5 - 3.7 | |
| C1 | ~68 - 72 | |
| C2/C4 | ~30 - 34 | |
| C3 | ~35 - 39 | |
| -C H₂OH | ~65 - 69 | |
| cis-isomer | ||
| H1 | ~4.1 - 4.3 | |
| H2/H4 (endo) | ~1.9 - 2.1 | |
| H2/H4 (exo) | ~2.2 - 2.4 | |
| H3 | ~2.5 - 2.7 | |
| -CH ₂OH | ~3.6 - 3.8 | |
| C1 | ~67 - 71 | |
| C2/C4 | ~29 - 33 | |
| C3 | ~34 - 38 | |
| -C H₂OH | ~64 - 68 |
Note: These are estimated values based on data from analogous compounds like cyclobutanol (B46151) and substituted derivatives. Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comchemicalbook.com
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning the stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton couplings, typically over two to three bonds. It is used to trace the connectivity of the proton spin systems within the molecule. For this compound, COSY would show correlations between H1 and its adjacent H2/H4 protons, and between H3 and its neighboring H2/H4 protons, as well as the protons on the hydroxymethyl group. This confirms the basic carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the 2D map corresponds to a C-H bond, with coordinates of the ¹³C chemical shift on one axis and the ¹H chemical shift on the other. HSQC is crucial for assigning the proton signals to their respective carbon atoms, for example, definitively linking the carbinol proton signal to the carbinol carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is vital for piecing together the molecular structure, especially around quaternary carbons or heteroatoms. For instance, correlations from the hydroxymethyl protons (-CH₂OH) to C3 and C2/C4 would confirm the attachment point of this substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical determination. NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. For 1,3-disubstituted cyclobutanes, the presence or absence of specific cross-peaks definitively distinguishes between cis and trans isomers. researchgate.net
In the cis isomer , the H1 and H3 protons are on the same face of the ring. A NOESY cross-peak between H1 and H3 would be expected.
In the trans isomer , H1 and H3 are on opposite faces of the ring and are spatially distant. Therefore, no NOESY correlation between H1 and H3 would be observed. Instead, correlations might be seen between H1 and the axial protons at C2/C4 on the same face.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. By diffracting X-rays off a crystalline sample, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
For this compound, an X-ray crystal structure would unequivocally establish the cis or trans relationship between the hydroxyl and hydroxymethyl groups. Furthermore, it would provide detailed information on bond lengths, bond angles, and the conformation of the cyclobutane ring. Cyclobutane rings are not perfectly planar and can exist in a puckered conformation to relieve ring strain. The degree of puckering is influenced by the substituents. Studies on analogous compounds like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) show that the cis isomer has a non-planar ring, while the trans isomer is planar. wikipedia.org A similar trend would be expected for this compound.
While obtaining a suitable single crystal for analysis can be challenging, the resulting data is considered the "gold standard" for structural proof, against which spectroscopic data can be validated. To date, a publicly available crystal structure for this compound has not been reported.
High-Resolution Mass Spectrometry in Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.
For this compound (C₅H₁₀O₂), the calculated monoisotopic mass is 102.06808 Da. An HRMS experiment, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ at m/z 103.07536 or other adducts (e.g., [M+Na]⁺). Measuring this value to within a few parts per million (ppm) of the theoretical mass confirms the elemental formula and rules out other potential structures with the same nominal mass.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural information. For a diol like this compound, common fragmentation pathways would include:
Loss of water (H₂O): A prominent peak at [M-H₂O]⁺.
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the hydroxymethyl group.
Ring cleavage: Fragmentation of the cyclobutane ring, leading to characteristic smaller fragments. documentsdelivered.comcas.cn
These fragmentation patterns can help to confirm the presence of the hydroxyl and hydroxymethyl functional groups and the cyclic nature of the core structure. libretexts.org
Table 2: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Monoisotopic Mass | 102.06808 Da |
| Expected [M+H]⁺ | 103.07536 m/z |
| Expected [M+Na]⁺ | 125.05732 m/z |
| Common Fragments | [M-H₂O]⁺, [M-CH₂O]⁺ |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound is dominated by absorptions characteristic of its alcohol functional groups and its aliphatic hydrocarbon backbone. udel.edu
Key vibrational modes expected in the spectrum include:
O-H Stretching: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The broadness is due to the presence of a network of intermolecular hydrogen bonds.
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclobutane ring and the hydroxymethyl group. vscht.cz
C-O Stretching: A strong absorption in the fingerprint region, typically between 1150-1000 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen single bonds of the primary and secondary alcohols.
CH₂ Bending (Scissoring): A medium intensity band around 1450 cm⁻¹.
The FT-IR spectrum is an excellent tool for confirming the presence of the hydroxyl groups and the saturated aliphatic nature of the molecule. While it generally cannot distinguish between cis and trans isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to conformational differences. libretexts.org
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 2950 - 2850 | Strong to Medium |
| CH₂ Bend (Scissoring) | ~1450 | Medium |
| C-O Stretch | 1150 - 1000 | Strong |
| O-H Bend | 1420 - 1330 | Medium, Broad |
Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to electronic transitions within a molecule. This technique is primarily used for the characterization of molecules containing chromophores, which are typically systems of conjugated π-bonds (e.g., dienes, polyenes, aromatic rings) or atoms with non-bonding electrons adjacent to π-systems (e.g., α,β-unsaturated ketones). msu.edulibretexts.org
The this compound molecule is a saturated aliphatic diol. It contains only σ-bonds (C-C, C-H, C-O) and non-bonding electrons on the oxygen atoms. The electronic transitions available to this molecule, such as σ → σ* and n → σ*, are very high in energy. ubbcluj.ro Consequently, they absorb light in the far-UV or vacuum-UV region (wavelengths below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. libretexts.org
Therefore, a UV-Vis spectrum of this compound recorded between 200-800 nm would show no significant absorption bands. This lack of absorption is itself a key piece of structural information, confirming the absence of any conjugated π-systems or other chromophores within the molecule.
Computational Chemistry and Theoretical Investigations of 3 Hydroxymethyl Cyclobutanol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. mdpi.commdpi.com For cyclobutane (B1203170) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or cc-pVDZ, are employed to predict key structural parameters. dergipark.org.trnanobioletters.com These studies reveal that the cyclobutane ring typically adopts a puckered or "butterfly" conformation rather than a planar one, which minimizes ring strain. dergipark.org.tr
Table 1: Representative Geometric Parameters for a Substituted Cyclobutane Ring Calculated by DFT Note: These are typical values for substituted cyclobutane systems and serve as an illustration. Actual values for 3-(Hydroxymethyl)cyclobutanol would require specific calculation.
| Parameter | Typical Calculated Value | Reference Method |
|---|---|---|
| C-C Bond Length (ring) | 1.55 - 1.56 Å | B3LYP/6-31G(d) dergipark.org.tr |
| C-C-C Bond Angle (ring) | 88° - 91° | B3LYP/6-31G(d) dergipark.org.tr |
| Ring Puckering Angle | 20° - 35° | DFT Calculations |
| C-O Bond Length | ~1.43 Å | DFT Calculations |
| C-C-O Bond Angle | ~109.5° | DFT Calculations |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov For a flexible molecule like this compound, MD simulations can map the potential energy surface and identify various stable and transient conformations. mdpi.comnih.gov These simulations model the atomic movements over time by solving Newton's equations of motion, allowing researchers to observe how the cyclobutane ring puckers and how the side chains rotate and interact. nih.gov
Understanding the conformational landscape is vital for predicting reactivity. researchgate.net The accessibility of reactive sites, such as the hydroxyl groups, can be highly dependent on the molecule's conformation at a given moment. MD simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent), which are likely to be the most relevant for chemical reactions. mdpi.com By analyzing the trajectories from MD simulations, one can understand the intramolecular hydrogen bonding possibilities and how they might influence the molecule's reactivity and interactions with other species. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.netjmchemsci.com The HOMO is expected to be localized around the oxygen atoms of the hydroxyl groups due to their lone pairs of electrons, while the LUMO may be distributed over the C-O antibonding orbitals.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org For this compound, MEP analysis would show negative potential around the oxygen atoms, indicating these are sites for electrophilic attack. nanobioletters.comosti.gov Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. MEP maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding the regioselectivity of reactions. mdpi.com
Table 2: Interpreting Frontier Molecular Orbital Data Note: This table provides a general framework for interpreting FMO data.
| Parameter | Significance | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Ionization Potential (ability to donate e⁻) | Higher energy indicates a better electron donor dergipark.org.tr |
| LUMO Energy | Electron Affinity (ability to accept e⁻) | Lower energy indicates a better electron acceptor dergipark.org.tr |
| HOMO-LUMO Gap | Chemical Hardness / Kinetic Stability | A small gap suggests high reactivity and low stability mdpi.com |
Mechanistic Investigations of Cyclobutanol (B46151) Reactions through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comsmu.edu For reactions involving cyclobutanols, such as ring-opening, fragmentation, or rearrangement, computational methods can map the entire reaction pathway. nih.gov This involves locating the transition state (TS) structures and calculating the activation energies (energy barriers) for each step. nih.gov DFT calculations are frequently used to explore these potential energy surfaces. mdpi.comresearchgate.net
For example, studies on the transition metal-catalyzed C-C bond activation and cleavage of cyclobutanols have utilized DFT to support proposed mechanisms. nih.gov These calculations can confirm the feasibility of a proposed pathway by showing that the activation barriers are energetically accessible under the experimental conditions. nih.gov They can also differentiate between competing mechanisms (e.g., concerted vs. stepwise) by comparing the energies of the respective transition states. mdpi.com Such computational investigations provide a step-by-step, atomistic view of the reaction, revealing the roles of catalysts, solvents, and substituent effects. researchgate.netresearchgate.net
Stereochemical Insights from Computational Methods
Computational methods offer profound insights into the stereochemistry of reactions, often allowing for the prediction of the major stereoisomer formed. wiley.com For reactions involving chiral or prochiral cyclobutanol derivatives, computational analysis can be used to determine the stereochemical outcome. nih.govnih.gov This is typically achieved by calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products.
According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product. By comparing the energies of these competing transition states, the stereoselectivity of a reaction can be predicted. nih.gov This approach has been successfully applied to understand and predict the enantioselective desymmetrization of prochiral cyclobutanols in catalyzed reactions. nih.gov Computational models can analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state structure that are responsible for stereochemical control, providing a rational basis for designing more selective catalysts and reactions. researchgate.netacs.org
Strategic Applications of 3 Hydroxymethyl Cyclobutanol in Advanced Organic Synthesis
Role as a Versatile Chiral Building Block in Enantioselective Synthesis
Chiral cyclobutane (B1203170) derivatives are integral components of numerous natural products and biologically active molecules. nih.govchemistryviews.org The enantioselective synthesis of these structures is of paramount importance, and 3-(hydroxymethyl)cyclobutanol serves as a valuable starting point in the chiral pool. Its inherent chirality can be leveraged to induce stereocontrol in subsequent reactions, making it a powerful tool for asymmetric synthesis.
Methodologies such as cascade asymmetric allylic etherification followed by [2+2] photocycloaddition have been developed to produce enantioenriched cyclobutane derivatives. nih.govchemistryviews.org These processes often utilize chiral catalysts to control the stereochemical outcome, affording products with high diastereoselectivity and enantioselectivity. nih.govchemistryviews.org The functional handles of this compound can be manipulated to participate in such enantioselective transformations, leading to the formation of complex chiral molecules.
The resolution of racemic cyclobutane intermediates is another strategy to access enantiopure building blocks. Enzymatic transesterification of cyclobutane diols has been shown to be an efficient method for obtaining chiral monoacetates, which are valuable precursors for the synthesis of chiral cyclobutane nucleosides and amino acids. nih.gov
Precursor for the Synthesis of Complex Organic Architectures
The strained four-membered ring of cyclobutane derivatives can be strategically employed in ring-opening and ring-expansion reactions to construct larger and more complex carbocyclic and heterocyclic systems. nih.gov this compound, with its modifiable hydroxyl groups, is an ideal precursor for generating intermediates that can undergo such transformations.
For instance, functionalized cyclobutanes can be prepared from bicyclobutanes through various ring-opening strategies. researchgate.net These methods provide access to polysubstituted cyclobutanes that can serve as key intermediates in the total synthesis of natural products. rsc.org The strategic placement of functional groups, originating from the hydroxyl moieties of this compound, can direct the regioselectivity and stereoselectivity of these synthetic routes.
The synthesis of complex natural products containing the cyclobutane motif highlights the utility of this scaffold. rsc.org While direct total syntheses starting from this compound are not extensively documented, the principles of retrosynthetic analysis suggest its potential as a starting material for various complex targets.
Development of Cyclobutane-Containing Scaffolds for Medicinal Chemistry
The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of novel therapeutic agents. nih.govnih.gov Its incorporation into drug candidates can lead to improved pharmacological properties, such as increased metabolic stability and enhanced binding to biological targets. nih.govnih.gov
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents. nih.govmdpi.comdntb.gov.uacollectionscanada.gc.ca The cyclobutane ring is a common carbocyclic surrogate, and this compound derivatives are key precursors in their synthesis.
A common synthetic strategy involves the coupling of a functionalized cyclobutane synthon with a nucleobase. For example, 3-(hydroxymethyl)cyclobutanone (B575190) can be converted to its triflate derivative and coupled with purine (B94841) bases, such as 6-chloropurine, to afford N-7 and N-9 regioisomers. nih.gov Subsequent stereoselective reduction of the ketone yields the corresponding cyclobutanol (B46151) derivatives, which are direct precursors to carbocyclic nucleoside analogues. nih.gov
Another approach involves the photochemical ring-expansion of cyclobutanones in the presence of a nucleobase. mdpi.com This method allows for the synthesis of both bicyclic ("locked") and isonucleoside analogues. The substituents on the cyclobutanone (B123998) precursor, which can be derived from this compound, direct the outcome of the photochemical reaction. mdpi.com
| Precursor | Nucleobase | Product | Reference |
| 3-(Hydroxymethyl)cyclobutanone triflate | 6-Chloropurine | N-7 and N-9 alkylated cyclobutanones | nih.gov |
| 2-Bromo-3-benzoyloxycyclobutanone | 6-Chloropurine | α-Substituted cyclobutanone | mdpi.com |
| Oxabicycloheptanone with hydroxymethyl pendant | 6-Chloropurine | Bicyclic (locked) purine nucleoside | mdpi.com |
This table summarizes key precursors derived from or related to this compound used in the synthesis of carbocyclic nucleoside analogues.
Preparation of Functionalized Cyclobutane Amino Acids
Cyclobutane-containing amino acids are valuable building blocks for the synthesis of peptidomimetics and other biologically active molecules. chemistryviews.orgopenmedicinalchemistryjournal.com The constrained conformation of the cyclobutane ring can impart unique structural features to peptides and influence their biological activity.
The synthesis of functionalized cyclobutane amino acids often involves the stereocontrolled introduction of amino and carboxyl groups onto the cyclobutane scaffold. nih.govacs.org Starting from a precursor like all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, a variety of cis-trans and all-trans stereoisomers can be prepared through stereoselective reactions. acs.org The hydroxyl group in this precursor is analogous to one of the functional groups in this compound, highlighting its potential utility in this area.
Methodologies for the synthesis of polysubstituted cyclobutanes containing non-natural amino acid scaffolds have been developed, often starting from bicyclobutanes. researchgate.netnih.gov These methods allow for the introduction of diverse functional groups, and the resulting products can be further elaborated into a wide range of cyclobutane amino acid derivatives. nih.gov
Design of Conformationally Restricted Bioisosteres and Aryl Isosteres
In medicinal chemistry, the cyclobutane ring is increasingly used as a bioisostere for other chemical groups, such as alkenes, larger rings, and aromatic systems. nih.govnih.gov Its puckered three-dimensional structure provides a rigid scaffold that can conformationally restrict a molecule, leading to enhanced selectivity and potency. nih.govnih.gov
The introduction of a cyclobutane moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, the unique geometry of the cyclobutane ring can be used to orient key pharmacophoric groups in a specific spatial arrangement, optimizing their interaction with a biological target. nih.gov The functional groups of this compound provide convenient handles for incorporating this scaffold into larger drug-like molecules. The development of methods for the synthesis of functionalized bioisosteres, such as difluoromethyl cyclobutane scaffolds, further expands the utility of these building blocks in drug discovery. rsc.org
Utility in Materials Science and Specialty Chemical Development
The unique structural and reactive properties of cyclobutane derivatives also lend themselves to applications in materials science. Cyclobutane-containing polymers, for instance, can exhibit interesting thermal and mechanical properties.
One approach to synthesizing cyclobutane-containing polymers is through the [2+2] photopolymerization of diolefinic monomers. nih.govacs.orgresearchgate.net This method allows for the creation of linear polymers with cyclobutane rings integrated into the polymer backbone. The properties of these polymers, such as their molecular weight and solubility, can be tuned by modifying the structure of the monomer. acs.org While direct use of this compound in this context is not explicitly detailed, its diol functionality makes it a potential candidate for the synthesis of polyester (B1180765) monomers suitable for photopolymerization.
The development of stress-responsive polymers containing cyclobutane core mechanophores is another exciting area of research. researchgate.net These materials can undergo constructive chemical transformations in response to mechanical force, opening up possibilities for self-healing materials and other advanced applications. The synthesis of such polymers often relies on the incorporation of functionalized cyclobutane units into the polymer chain. researchgate.net
| Polymerization Method | Monomer Type | Resulting Polymer | Key Features | Reference |
| [2+2] Photopolymerization | p-Phenylenediacrylate (PDA) derivatives | Linear cyclobutane-containing polymers | High molecular weight, good solubility | acs.orgresearchgate.net |
| [2+2] Photopolymerization | Truxinate-based monomers | Cyclobutane-based polyesters | Accessible via continuous flow | nih.gov |
| Carbodiimide (B86325) Polyesterification | Bicyclo[4.2.0]octane derivatives | Stress-responsive polymers | Contains mechanophores | researchgate.net |
This table highlights different approaches to synthesizing cyclobutane-containing polymers and their key characteristics.
Q & A
Q. What are the established synthesis methods for 3-(Hydroxymethyl)cyclobutanol, and how can yield and purity be optimized?
The synthesis of this compound typically involves strategies adapted from cyclobutanol derivatives. Key methods include:
- Reduction of ketones : Cyclobutanone derivatives can be reduced using catalytic hydrogenation or LiAlH to introduce hydroxyl groups .
- Transamination reactions : Similar to , transamination of cyclobutane amines with aldehydes (e.g., formaldehyde) under controlled pH and temperature conditions can yield hydroxymethyl derivatives .
- Column chromatography purification : Silica gel chromatography is critical for isolating the product, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) .
To maximize yield, reaction stoichiometry, temperature (e.g., 0°C for sensitive intermediates), and catalyst selection (e.g., palladium for hydrogenation) must be carefully controlled. Purity (>95%) is verified via LC-MS and H/C NMR .
Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?
- NMR spectroscopy : H and C NMR are used to assign chemical shifts, with trans/cis isomerism resolved via 1D NOE experiments (e.g., irradiation of hydroxyl protons to observe spatial coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHO) with <2 ppm error .
- Polarimetry or chiral HPLC : For enantiomeric excess determination if chiral centers are present.
- X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .
Advanced Research Questions
Q. How do reaction conditions influence the oxidation pathways of this compound, and how can competing side reactions be minimized?
Oxidation studies of cyclobutanol derivatives ( ) reveal:
- Chromic acid (CrVI) oxidation : Produces cyclobutanone but may lead to ring cleavage. Co-oxidation with oxalic acid suppresses side reactions by stabilizing intermediates, achieving a 1:1 CO-to-cyclobutanone ratio .
- Isotope effects : A deuterium isotope effect () suggests rate-limiting C–H bond cleavage in chromium(V)-mediated oxidations .
- Byproduct mitigation : Use radical scavengers (e.g., acrylonitrile) to trap reactive intermediates and stabilize the product .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculates transition-state energies for oxidation or substitution reactions, identifying favorable pathways (e.g., ring strain effects on reactivity) .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., tetrahydrofuran vs. water) .
- QSAR models : Predict biological activity by correlating structural descriptors (e.g., Hammett constants) with experimental data .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Cross-validation : Compare NMR data across solvents (e.g., DMSO-d vs. CDCl) to account for solvent-induced shifts .
- Reproducibility protocols : Standardize sample preparation (e.g., drying under high vacuum to remove residual solvents).
- Collaborative verification : Share samples with independent labs for HRMS and X-ray validation .
Q. What strategies enable stereoselective synthesis of this compound derivatives?
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers selectively .
- Protecting groups : Benzyl or tert-butyldimethylsilyl (TBS) groups stabilize intermediates during asymmetric synthesis .
Q. What methodologies assess the biological activity of this compound in drug discovery?
- Enzyme inhibition assays : Screen against kinases or proteases to identify binding affinity (IC).
- Molecular docking : Predict interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing hydroxymethyl with carboxyl groups) to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
